![molecular formula C16H23BN2O5 B1405832 4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 1527471-35-7](/img/structure/B1405832.png)
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Overview
Description
The compound “2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has a similar structure . It has a molecular weight of 277.08 and is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine” are not available, a study on a similar compound, “4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole”, was found . The compound was synthesized using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has been analyzed . The structure was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .
Chemical Reactions Analysis
The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is often used in Suzuki coupling reactions under platinum catalysis to synthesize various organic compounds, including heterocyclic compounds and drug molecules .
Physical And Chemical Properties Analysis
The compound “2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has a molecular weight of 277.08 and is a solid at room temperature . Another similar compound, “N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, has a molecular weight of 278.11 g/mol .
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine and its derivatives are utilized in the synthesis of various biologically active compounds. A study by Wang et al. (2016) highlights its use in creating intermediates for anticancer drugs, demonstrating its significance in the development of small molecule inhibitors for cancer treatment (Wang et al., 2016).
Detection of Hydrogen Peroxide Vapor
In the field of explosive detection, particularly for peroxide-based explosives, compounds like this compound are pivotal. Fu et al. (2016) discuss its role in enhancing the sensing performance of borate to hydrogen peroxide vapor, crucial for identifying signature compounds of peroxide-based explosives (Fu et al., 2016).
Investigation in Mutagenicity Testing
The compound also finds application in mutagenicity testing, as indicated by Masuda‐Herrera et al. (2020). Their work involves the study of thiomorpholine derivatives, including those related to this compound, to evaluate their toxicokinetic and genotoxic potential (Masuda‐Herrera et al., 2020).
Crystal Structure Analysis
The compound is also significant in crystal structure and density functional theory (DFT) studies. Huang et al. (2021) conducted a study involving boric acid ester intermediates with benzene rings, which are structurally related to this compound, to investigate their molecular structures and physicochemical properties (Huang et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O5/c1-15(2)16(3,4)24-17(23-15)12-5-6-13(14(11-12)19(20)21)18-7-9-22-10-8-18/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXDKPRGHKVVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



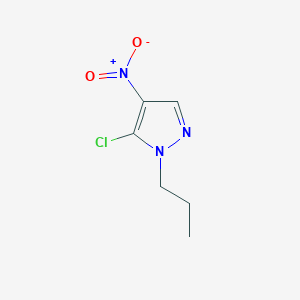
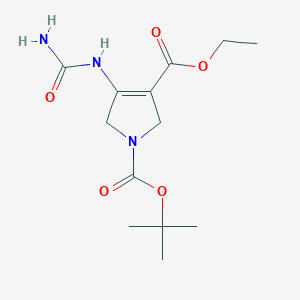
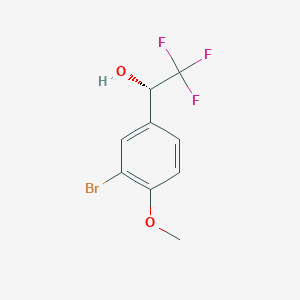
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
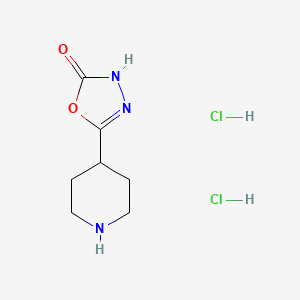
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
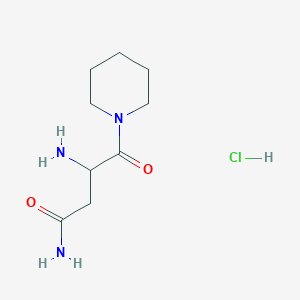


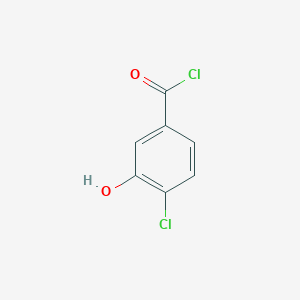


![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
